2-cyano-N-(3-ethoxyphenyl)acetamide

Description

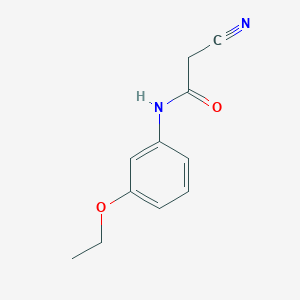

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(3-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-10-5-3-4-9(8-10)13-11(14)6-7-12/h3-5,8H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAFAIATPDHEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367571 | |

| Record name | 2-cyano-N-(3-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17722-27-9 | |

| Record name | 2-cyano-N-(3-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Cyano N 3 Ethoxyphenyl Acetamide and Its Analogs

Established Synthetic Routes to N-Aryl Cyanoacetamides

The synthesis of N-aryl cyanoacetamides, including the target compound 2-cyano-N-(3-ethoxyphenyl)acetamide, has traditionally relied on robust and well-documented chemical reactions. These methods are valued for their reliability and scalability in producing the core cyanoacetamide structure.

Condensation Reactions Utilizing Alkyl Cyanoacetates with Substituted Amines

A primary and widely employed method for synthesizing N-aryl cyanoacetamides is the direct condensation of an alkyl cyanoacetate (B8463686) with a substituted amine. researchgate.netperiodikos.com.br In the case of this compound, this involves the reaction of an amine, specifically 3-ethoxyaniline, with an alkyl cyanoacetate like ethyl cyanoacetate.

The reaction mechanism proceeds through a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the ethyl cyanoacetate. This is followed by the elimination of an ethoxy group, resulting in the formation of the stable amide bond. periodikos.com.br This acylation reaction can often be performed under solvent-free conditions or by heating the reactants together. For instance, a patented method for a structurally similar compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, involves heating m-methoxyaniline and ethyl cyanoacetate at temperatures ranging from 120-200°C for several hours, achieving high yields. google.compatsnap.com The simplicity of this approach, often requiring just the mixing and heating of the reactants, makes it a common starting point for synthesis. orgsyn.org

The general reaction is as follows: Alkyl Cyanoacetate + Substituted Amine → N-Aryl Cyanoacetamide + Alcohol

This method's efficiency can be influenced by the reactivity of the specific amine and the reaction conditions employed, such as temperature and the presence or absence of a catalyst.

Alternative Cyanoacetylation Reagents and Conditions

While the use of alkyl cyanoacetates is common, several other cyanoacetylating agents and conditions have been developed to synthesize N-aryl cyanoacetamides, sometimes offering advantages in terms of reactivity or milder conditions. researchgate.net

One alternative involves the use of cyanoacetic acid itself, activated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as dimethylaminopyridine (DMAP). researchgate.net Another approach is the reaction of amines with 2-cyanoacetic acid anhydride , which can be prepared from cyanoacetic acid and a C4-20 carboxylic acid anhydride. google.com This method can proceed under mild conditions. google.com

Other effective cyanoacetylating agents include:

Cyanoacetyl chloride : A highly reactive acyl chloride that readily reacts with amines. researchgate.net

1-(Cyanoacetyl)-3,5-dimethylpyrazole : This reagent is noted for being a convenient and effective alternative for reactions with nitrogen nucleophiles. researchgate.net

Chloroacetyl chloride followed by reaction with potassium cyanide : This two-step process involves first forming an N-aryl-2-chloroacetamide, which is then converted to the corresponding cyanoacetamide via nucleophilic substitution with a cyanide salt. researchgate.net

These alternative reagents provide chemists with a broader toolkit to achieve the desired cyanoacetylation, accommodating a wider range of substrates and reaction sensitivities.

Novel Approaches in the Synthesis of this compound Derivatives

In recent years, the field of organic synthesis has seen a significant shift towards more efficient, rapid, and environmentally benign methodologies. The synthesis of cyanoacetamide derivatives has benefited from these advancements, with novel approaches focusing on alternative energy sources and green chemistry principles.

Microwave-Assisted Synthetic Protocols for Cyanoacetamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. oatext.comresearchgate.net For the synthesis of cyanoacetamide derivatives, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields when compared to conventional heating methods. jchps.comscispace.comunifap.br

The advantages stem from the efficient and rapid heating of the reaction mixture caused by the interaction of polar molecules with the microwave irradiation. oatext.comjchps.com This can lead to faster reaction rates and sometimes cleaner reactions with fewer byproducts. jchps.com For example, Knoevenagel condensations involving cyanoacetamide and various aldehydes have been completed in as little as 30-60 seconds under microwave irradiation, a significant improvement over the 15-24 hours required by some conventional methods. oatext.com Similarly, the synthesis of various heterocyclic compounds from cyanoacetamide precursors is often expedited under microwave conditions. scispace.com

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Knoevenagel Condensation | 15–24 h | 0.5–1 min | Remarkable acceleration | oatext.com |

| Thiazolidinone Synthesis | Longer reaction time | Shorter reaction time | Higher yields | jchps.com |

| Pyrimidine (B1678525) Synthesis | 12 h (reflux) | A few minutes | Dramatic time reduction | scispace.com |

Green Chemistry Principles in Cyanoacetamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of cyanoacetamide synthesis, these principles have been applied in several ways.

Solvent-Free Reactions : A key aspect of green chemistry is minimizing the use of volatile organic solvents. rsc.org Many syntheses of cyanoacetamide derivatives, including Knoevenagel condensations and multicomponent reactions, have been successfully performed under solvent-free conditions. oatext.comrsc.org These reactions are often facilitated by grinding the reactants together or by gentle heating, including microwave irradiation. oatext.comrsc.org

Use of Green Solvents : When a solvent is necessary, the focus shifts to using environmentally benign options like water, ethanol, or glycerol. unifap.brmdpi.com Water is particularly attractive due to its non-toxicity, non-flammability, and low cost. mdpi.com Some syntheses of cyanoacetamide-derived heterocycles have been effectively carried out in water. mdpi.com

Multicomponent Reactions (MCRs) : MCRs are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. This approach is highly efficient, reduces waste by minimizing intermediate separation and purification steps, and aligns well with green chemistry goals. rsc.org For instance, pyridin-2-ones have been synthesized in high yields through a one-pot, three-component reaction of 2-cyanoacetamides, ketones, and acetone (B3395972) under solvent-free conditions. rsc.org

Diastereoselective Synthesis of Related Cyanoacetamide Acrylamides

The synthesis of specific stereoisomers (diastereomers) is a significant challenge in organic chemistry, particularly for compounds with potential biological applications. Recent research has focused on developing diastereoselective methods for synthesizing complex molecules derived from cyanoacetamides.

One notable example is the Rhodium(III)-catalyzed regio- and diastereoselective synthesis of δ-lactams from acrylamide (B121943) derivatives and unactivated alkenes. nih.gov This method provides an efficient route to a variety of δ-lactams, which are important structural motifs in many biologically active compounds, with good yield and high diastereoselectivity. nih.gov The reaction's stereochemical outcome is controlled by the catalyst system, demonstrating a sophisticated approach to building complex molecular architecture from simpler acrylamide precursors. nih.gov

Another approach involves the one-pot tandem synthesis of (Z)-2-(4-cyano-furanyl)-3-hydroxy-acrylamides. acs.org These reactions proceed with high selectivity for the Z-isomer, as confirmed by single-crystal X-ray diffraction studies. acs.org Such methods, which control the spatial arrangement of atoms in the final product, are crucial for creating structurally precise molecules derived from cyanoacetamide building blocks.

Derivatization Strategies and Heterocyclic Annulation Reactions

The strategic derivatization of this compound and its analogs is a cornerstone for the construction of complex molecular architectures, particularly five- and six-membered heterocycles. These reactions leverage the inherent reactivity of the cyanoacetamide core to build rings with diverse functionalities.

The cyanoacetamide moiety is a well-established building block for a variety of heterocyclic systems due to its polyfunctional nature. tubitak.gov.trraco.catresearchgate.net The active methylene (B1212753) group, flanked by the electron-withdrawing cyano and carbonyl groups, is readily deprotonated, creating a potent nucleophile for subsequent reactions.

Pyrazoles: Pyrazole (B372694) derivatives can be synthesized from cyanoacetamide precursors through reactions with hydrazines. For instance, the reaction of a 2-cyano-N-substituted acetamide (B32628) with hydrazine (B178648) hydrate (B1144303) can lead to the formation of aminopyrazoles. researchgate.netrsc.org A one-pot, three-component reaction between 2-cyano-N-methylacetamide, aryl aldehydes, and hydrazine hydrate in the presence of a base like triethylamine (B128534) has been reported to produce 4-arylpyrazolo[3,4-c]pyrazol-3(2H)-ones in good yields. arkat-usa.org This approach involves an initial Knoevenagel condensation followed by cyclization with hydrazine. arkat-usa.org Another route involves the reaction of ketene (B1206846) N,S-acetals, derived from cyanoacetamides, with hydrazine hydrate to yield pyrazole derivatives. arabjchem.org

Thiazoles: Thiazole (B1198619) rings can be constructed from cyanoacetamide analogs through several synthetic strategies. One common method involves the reaction of the cyanoacetamide with elemental sulfur and a suitable electrophile. For example, reacting a cyanoacetamide with elemental sulfur and phenyl isothiocyanate in the presence of a base generates a thiolate intermediate, which can then be alkylated with an α-halo ketone to afford a thiazole derivative. nih.govsemanticscholar.org Similarly, reaction with chloroacetone (B47974) or other α-halocarbonyl compounds can lead to the formation of substituted thiazoles. researchcommons.org Another approach involves the Knoevenagel condensation of a thiazole-based cyanoacetamide with aldehydes to produce cyanoacrylamide derivatives which are themselves precursors to other complex heterocycles. nih.gov

Pyridines: The synthesis of substituted pyridines often utilizes the reactivity of the active methylene group in cyanoacetamides. Multi-component reactions are particularly effective for constructing highly functionalized pyridine (B92270) rings. For instance, a one-pot, three-component reaction of N-alkyl-2-cyanoacetamides, various aldehydes, and malononitrile (B47326) under microwave irradiation can efficiently produce 1-alkyl-6-amino-4-aryl(or het)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com Similarly, the condensation of cyanoacetamides with aldehydes and other active methylene compounds like malononitrile or ethyl acetoacetate (B1235776) in the presence of a base can yield polysubstituted pyridines. researchgate.netperiodikos.com.br

Coumarins: Coumarin (B35378) derivatives can be prepared from cyanoacetamides through condensation reactions with salicylaldehyde (B1680747) derivatives. researchgate.netmdpi.com The reaction of N-(4-acetylphenyl)-2-cyanoacetamide with phenolic aldehydes has been shown to yield 2-iminochromenes, which can be subsequently hydrolyzed to the corresponding coumarins. researchcommons.org Another strategy involves a multi-component reaction of a cyanoacetamide, an aldehyde, and a 1,3-dicarbonyl compound like cyclohexane-1,3-dione to form tetrahydro-4H-chromene derivatives. ajol.info

The following table summarizes the synthesis of various heterocycles from cyanoacetamide analogs:

Table 1: Synthesis of Heterocycles from Cyanoacetamide Analogs| Heterocycle | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrazole | 2-Cyano-N-methylacetamide, Aryl aldehyde, Hydrazine hydrate | Et3N, DMF, reflux | 4-Arylpyrazolo[3,4-c]pyrazol-3(2H)-one | arkat-usa.org |

| Thiazole | 2-Cyanoacetamide (B1669375), Phenyl isothiocyanate, α-Halo ketone | Base (e.g., KOH, Et3N), DMF | Substituted Thiazole | nih.govsemanticscholar.org |

| Pyridine | N-Alkyl-2-cyanoacetamide, Aldehyde, Malononitrile | K2CO3, EtOH, Microwave | 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | mdpi.com |

| Coumarin | 2-Cyanoacetamide, Salicylaldehyde | Base (e.g., piperidine) | Coumarin derivative | researchgate.netmdpi.com |

The cyanoacetamide moiety possesses both nucleophilic and electrophilic centers, contributing to its synthetic versatility. tubitak.gov.trraco.catsemanticscholar.org

Nucleophilic Reactivity: The primary nucleophilic site is the α-carbon of the methylene group, situated between the electron-withdrawing cyano and amide groups. This position is readily deprotonated by bases to form a resonance-stabilized carbanion, which can then participate in various carbon-carbon bond-forming reactions. These include Knoevenagel condensations with aldehydes and ketones, nih.gov Michael additions to α,β-unsaturated systems, researchcommons.org and nucleophilic aromatic substitutions. nih.gov The amide nitrogen can also act as a nucleophile, particularly in cyclization reactions.

Electrophilic Reactivity: The electrophilic character of the cyanoacetamide moiety is centered on the carbon atoms of the cyano and carbonyl groups. The cyano group can undergo nucleophilic attack, for example, by organometallic reagents or in intramolecular cyclizations. The carbonyl carbon is also susceptible to nucleophilic attack, although it is generally less reactive than the cyano group in this regard.

The following table highlights the dual reactivity of the cyanoacetamide moiety:

Table 2: Reactivity of the Cyanoacetamide Moiety| Reactivity Type | Reactive Site | Description | Example Reaction | Reference |

|---|---|---|---|---|

| Nucleophilic | α-Methylene Carbon | Acts as a potent nucleophile after deprotonation. | Knoevenagel Condensation | nih.gov |

| Nucleophilic | Amide Nitrogen | Can participate in cyclization reactions. | Intramolecular Cyclization | researchcommons.org |

| Electrophilic | Cyano Carbon | Susceptible to nucleophilic attack. | Cyclization Reactions | mdpi.com |

| Electrophilic | Carbonyl Carbon | Can be attacked by strong nucleophiles. | Addition Reactions | researchcommons.org |

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. Cyanoacetamides are excellent substrates for such reactions. nih.govresearchgate.net

One-pot procedures often involve the in-situ generation of a reactive intermediate from the cyanoacetamide, which then undergoes further reaction with other components. For example, a one-pot synthesis of 2-aminoquinolines involves the reaction of a cyanoacetamide with a 2-aminobenzaldehyde (B1207257) in a Friedländer-type reaction. nih.govresearchgate.net Similarly, highly substituted indolizines can be constructed in a one-pot process from 2-alkylazaarenes and alkynes mediated by a silver catalyst. researchgate.net

The synthesis of various heterocyclic systems, including pyrazoles, pyridines, and chromenes, has been successfully achieved through multi-component reactions involving cyanoacetamide analogs. arkat-usa.orgmdpi.comajol.info These reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials. For instance, the synthesis of 2-amino-indole-3-carboxamides can be achieved in a one-pot, two-step process from a 2-halonitrobenzene and a cyanoacetamide. nih.gov This involves an initial SNAr reaction followed by a reductive cyclization. nih.gov

The following table provides examples of multi-component and one-pot reactions involving cyanoacetamide analogs:

Table 3: Multi-Component and One-Pot Syntheses| Product Scaffold | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminoquinolines | One-Pot | Cyanoacetamide, 2-Aminobenzaldehyde | Friedländer annulation, High yield, Simple workup | nih.govresearchgate.net |

| Substituted Pyridines | Three-Component | N-Alkyl-2-cyanoacetamide, Aldehyde, Malononitrile | Microwave-assisted, High efficiency | mdpi.com |

| Tetrahydro-4H-chromenes | Three-Component | Cyanoacetamide, Aldehyde, Cyclohexane-1,3-dione | Base-catalyzed, Good yields | ajol.info |

| 2-Amino-indole-3-carboxamides | One-Pot, Two-Step | 2-Halonitrobenzene, Cyanoacetamide | SNAr followed by reductive cyclization | nih.gov |

Chemical Reactivity and Transformation Studies

Investigations of the Active Methylene (B1212753) Group Reactivity

The methylene group (CH₂) positioned between the cyano (C≡N) and carbonyl (C=O) groups in cyanoacetamide derivatives is highly acidic and thus serves as a reactive nucleophilic center. This reactivity is a cornerstone for the formation of new carbon-carbon bonds. In the broader context of cyanoacetamides, this active methylene group readily participates in a variety of condensation and substitution reactions. For instance, it can react with aldehydes and ketones in Knoevenagel condensations, often catalyzed by a weak base like piperidine (B6355638) or triethylamine (B128534). It also undergoes Michael additions to α,β-unsaturated compounds. While these reactions are characteristic of the cyanoacetamide scaffold, specific studies detailing these transformations for 2-cyano-N-(3-ethoxyphenyl)acetamide are not presently documented.

Reactions with Carbonyl Compounds and Isothiocyanates

The reaction of N-aryl-2-cyanoacetamides with various electrophiles, including carbonyl compounds and isothiocyanates, has been a subject of study. The reaction with isothiocyanates, for example, typically occurs at the active methylene group in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF). This addition leads to the formation of a non-isolable intermediate salt. This intermediate is a versatile precursor for the synthesis of various heterocyclic systems.

A study on the related compound, 2-cyano-N-(4-ethoxyphenyl)acetamide, demonstrated its one-pot reaction with substituted isothiocyanates and methyl iodide in DMF with potassium hydroxide as a base. This reaction selectively produced (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, which are ketene (B1206846) N,S-acetals. This suggests that this compound would likely undergo a similar reaction to yield analogous products.

The general class of cyanoacetamides also reacts with carbonyl compounds. For example, condensation with α-halocarbonyl compounds, such as chloroacetone (B47974) or ethyl chloroacetate, is a common route to synthesizing thiazole (B1198619) derivatives.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The polyfunctional nature of cyanoacetamide derivatives makes them excellent precursors for the synthesis of a wide array of fused heterocyclic systems. The intermediates formed from the initial reaction of the active methylene group can undergo subsequent intramolecular cyclization.

For example, the intermediate salt formed from the reaction with phenyl isothiocyanate can be treated with α-halocarbonyl compounds to afford thiazole derivatives. Similarly, reactions with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of enaminonitriles, which are key intermediates for synthesizing fused pyrimidine (B1678525) systems such as pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines. Cyclocondensation of N-aryl-2-cyanoacetamides with o-hydroxy aldehydes is a known method for preparing chromene derivatives. Although these cyclization strategies are well-established for the cyanoacetamide class, their specific application to this compound has not been explicitly reported in the available literature.

Examination of Reaction Mechanisms and Intermediates

The mechanisms of the reactions involving cyanoacetamide derivatives generally proceed through well-understood pathways. The initial step in many reactions is the deprotonation of the active methylene group by a base to form a carbanion. This nucleophilic carbanion then attacks an electrophile.

In the reaction with isothiocyanates, the carbanion adds to the carbon of the C=S bond. The resulting adduct, a non-isolable thioamide salt, is a key intermediate. Subsequent reaction with an alkylating agent, like methyl iodide, leads to the formation of a ketene N,S-acetal. Alternatively, reaction with an α-halocarbonyl compound involves an initial S-alkylation followed by an intramolecular cyclization (condensation) to form a five-membered thiazole ring. The mechanism for the formation of fused pyrimidines involves the initial formation of an enaminonitrile intermediate, which then undergoes cyclocondensation with an appropriate binucleophile. The regioselectivity of these cyclization reactions is a critical aspect of the mechanistic studies.

Molecular Design and Structure Activity Relationship Sar Investigations

Rational Design Principles for Novel 2-cyano-N-(3-ethoxyphenyl)acetamide Analogs

The rational design of analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing the compound's interaction with a specific biological target. This process typically begins with a lead compound, in this case, the parent this compound structure, and systematically modifies its chemical architecture to enhance potency, selectivity, and pharmacokinetic properties.

A common strategy in the design of acetamide-based bioactive molecules is the modification of the aromatic ring and the acetamide (B32628) moiety. For instance, in the development of antidepressant agents from a hit molecule, the substitution on the phenyl ring was a key area of modification. Researchers explored the replacement of a pyridine (B92270) ring with a benzene (B151609) ring to enhance π–π stacking interactions with the target protein nih.gov. This principle could be applied to this compound by introducing various substituents on the 3-ethoxyphenyl ring to probe for additional binding interactions.

Furthermore, the concept of molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, can be a powerful design principle mdpi.com. For example, a hybrid compound was designed by incorporating fragments from indomethacin (B1671933) and paracetamol to create a novel anti-inflammatory agent mdpi.com. Similarly, analogs of this compound could be designed by integrating fragments from other known inhibitors of a target of interest to create novel chemical entities with improved activity.

The synthesis of a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives highlights the importance of the N-substituted acetamide portion of the molecule in modulating biological activity nih.gov. By varying the substituent on the acetamide nitrogen, researchers can explore different spatial and electronic environments to optimize interactions with the target. This approach could be systematically applied to the N-(3-ethoxyphenyl) portion of the title compound to generate a library of analogs for SAR studies.

Table 1: Rational Design Strategies for this compound Analogs

| Design Strategy | Modification on this compound | Potential Outcome |

| Aromatic Ring Substitution | Introduction of various electron-donating or electron-withdrawing groups on the 3-ethoxyphenyl ring. | Enhanced binding affinity and selectivity. |

| Molecular Hybridization | Integration of pharmacophoric fragments from other known bioactive molecules. | Creation of novel compounds with improved or dual activity. |

| N-Substituent Modification | Variation of the substituent on the acetamide nitrogen (in this case, the 3-ethoxyphenyl group). | Optimization of spatial and electronic interactions with the biological target. |

Impact of Ethoxyphenyl Substitution on Molecular Interactions and Bioactivity

In a study of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the position of the alkoxy group on the phenyl ring was found to be a key factor for their biological activity mdpi.com. Specifically, N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide was identified as a potent inhibitor of photosynthetic electron transport mdpi.com. This suggests that the meta-position of the ethoxy group, as seen in the title compound, can be favorable for certain biological activities. The activity of these compounds was also found to be dependent on the lipophilicity conferred by the alkoxy substituent mdpi.com.

The ethoxy group, being an electron-donating group, can influence the electron density of the phenyl ring, which in turn can affect its ability to participate in various non-covalent interactions such as π-π stacking, cation-π, and hydrophobic interactions with the amino acid residues of a target protein. The length and branching of the alkoxy chain have also been shown to modulate the biological activity of N-alkoxyphenyl derivatives, with a general trend of increasing activity with increasing lipophilicity up to a certain point mdpi.com.

The following table summarizes the observed bioactivities of some N-(ethoxyphenyl) derivatives from the literature, which can provide insights into the potential roles of the 3-ethoxyphenyl group in this compound.

Table 2: Bioactivity of Selected N-(Ethoxyphenyl) Derivatives

| Compound | Biological Activity | Reference |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Inhibition of photosynthetic electron transport | mdpi.com |

| N-(4-Ethoxyphenyl)-N-hydroxyacetamide | Metabolite of phenacetin | nist.govnih.gov |

| 2-(4-ethoxybenzylidene)-cyanoacetamide | Synthesized as a potential bioactive compound | nih.gov |

These examples underscore the importance of the ethoxyphenyl moiety in defining the biological profile of a molecule. The specific substitution pattern and the conformational flexibility of the ethoxy group can allow for precise orientation within a binding pocket, leading to favorable interactions and potent bioactivity.

Influence of Cyano and Acetamide Functional Groups on Molecular Recognition

The cyano (-C≡N) and acetamide (-NHC(=O)CH₃) functional groups are integral components of this compound that are expected to significantly contribute to its molecular recognition by biological targets. Both groups can participate in various non-covalent interactions that are crucial for ligand binding and biological activity.

The cyano group is a versatile functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and can also engage in dipole-dipole and electrostatic interactions. The linear geometry of the cyano group can also provide directional interactions within a binding site. In the context of enzyme inhibition, the cyanoacetamide moiety has been explored for its potential to interact with active site residues. For instance, unsaturated 2-cyanoacetamide (B1669375) derivatives have been designed and synthesized as potential bioactive compounds, with the cyano group being a key feature for their intended activity nih.gov.

The acetamide group is a common feature in many drug molecules and is known to form crucial hydrogen bonds with protein backbones and side chains. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are often critical for anchoring a ligand within the binding pocket of a receptor or enzyme. For example, in a series of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate, the acetamide linkage was a key structural element for their urease inhibitory activity nih.gov. The proton NMR spectra of these compounds showed distinct signals for the NH protons of the acetamide group, confirming its presence and potential for interaction nih.gov.

The combination of the cyano and acetamide groups in the 2-cyanoacetamide scaffold creates a unique electronic and steric environment. This moiety has been utilized in the synthesis of various heterocyclic compounds with diverse biological activities. The reactivity of the active methylene (B1212753) group adjacent to the cyano group in cyanoacetamide derivatives also makes it a valuable synthon in organic synthesis for the creation of more complex molecules researchgate.net.

Table 3: Potential Molecular Interactions of Functional Groups in this compound

| Functional Group | Potential Interactions | Significance in Molecular Recognition |

| Cyano (-C≡N) | Hydrogen bond acceptor, Dipole-dipole interactions, Electrostatic interactions | Directional binding and contribution to overall binding affinity. |

| Acetamide (-NHC(=O)CH₂-) | Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O) | Anchoring the molecule within the binding site of a biological target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Related Acetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For acetamide derivatives, various QSAR studies have been conducted to understand the structural requirements for their activity and to design new, more potent analogs.

A typical QSAR study on acetamide derivatives involves the following steps:

Data Set Selection: A series of structurally related acetamide compounds with experimentally determined biological activities is chosen.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, electronic, and quantum chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like leave-one-out cross-validation and external validation.

In a QSAR study on the anticonvulsant activity of acetamido-N-benzylacetamide derivatives, a combination of 2D and 3D descriptors was found to produce a model with high predictive quality researchgate.net. This indicates that both the topological features and the three-dimensional shape of the molecules are important for their anticonvulsant activity. The results highlighted the significant role of electronic and topologic features in determining the biological response researchgate.net.

Another QSAR study on N-arylacetamide derivatives as α-glucosidase and α-amylase inhibitors revealed the importance of the nature of substituents on the N-phenyl ring mdpi.com. It was found that derivatives with electron-withdrawing groups were generally better α-amylase inhibitors, while the position of electron-donating groups influenced α-glucosidase inhibition mdpi.com.

The table below summarizes some of the common descriptors used in QSAR studies of acetamide derivatives and their potential significance.

Table 4: Common Descriptors in QSAR Models of Acetamide Derivatives

| Descriptor Type | Example Descriptors | Potential Significance |

| Constitutional (0D) | Molecular weight, Number of atoms | General size and composition of the molecule. |

| Topological (2D) | Connectivity indices, Shape indices | Molecular branching and shape. |

| Electronic | Dipole moment, Partial charges | Distribution of electrons and potential for electrostatic interactions. |

| Physicochemical | LogP, Molar refractivity | Lipophilicity and polarizability, influencing absorption and distribution. |

| Quantum Chemical | HOMO/LUMO energies | Reactivity and ability to participate in charge-transfer interactions. |

These QSAR models provide valuable insights into the SAR of acetamide derivatives and can guide the rational design of new compounds, such as analogs of this compound, with improved biological activities.

Elucidation of Molecular Mechanisms of Action

Investigation of Enzyme Inhibition Profiles

The ability of 2-cyano-N-(3-ethoxyphenyl)acetamide to inhibit specific enzymes is a key area of study. The presence of the cyano (-CN) and acetamide (B32628) functional groups suggests potential interactions with a range of enzymatic targets.

Kinetic and Binding Studies with Purified Enzymes

As of the current date, there are no published kinetic or binding studies detailing the interaction of purified DprE1, COX-II, or PDE4 enzymes with this compound.

Such studies would be essential to determine the nature and strength of any potential inhibition. Key parameters that would be determined in these studies include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the enzyme's activity by 50%.

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

Mechanism of Inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

A representative data table for such future studies is presented below.

Table 1: Hypothetical Kinetic Parameters for this compound

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| DprE1 | Data not available | Data not available | Data not available |

| COX-II | Data not available | Data not available | Data not available |

Modulation of Cellular Processes and Pathways

There is currently no specific information available in the scientific literature regarding the modulation of cellular processes and pathways by this compound. Research in this area would aim to understand how the compound affects cell signaling, gene expression, and other cellular functions downstream of potential enzyme inhibition. For example, inhibition of PDE4 can modulate pathways related to inflammation and immune cell function.

Allosteric or Orthosteric Binding Mechanisms for Related Compounds

The binding mechanism of a compound to its target enzyme can be either orthosteric or allosteric. Orthosteric ligands bind to the enzyme's active site, where the natural substrate also binds, leading to competitive inhibition. In contrast, allosteric modulators bind to a different site on the enzyme, inducing a conformational change that alters the activity of the active site.

While there are no studies specifying the binding mechanism of this compound, research on related compounds provides some context. For instance, in the development of inhibitors for various enzymes, both allosteric and orthosteric binding modes are explored. Allosteric modulators can offer advantages such as greater specificity and a more nuanced regulation of enzyme activity. Determining whether this compound or its derivatives act via an allosteric or orthosteric mechanism would be a critical step in their development as potential therapeutic agents.

Identification and Characterization of Biological Targets

Target Deconvolution Strategies for N-Substituted Cyanoacetamide Derivatives

Target deconvolution is the process of identifying the specific molecular targets responsible for a compound's observed phenotypic effects. pelagobio.comnih.gov For the broader class of N-substituted cyanoacetamides, whose derivatives have shown diverse biological activities, pinpointing their direct binding partners is essential for understanding their mechanism of action. mdpi.com While direct deconvolution studies on 2-cyano-N-(3-ethoxyphenyl)acetamide are not extensively documented, several strategies are employed for this chemical class.

One of the primary approaches is chemoproteomics , which utilizes chemical probes to map interactions across the proteome. rsc.org A prominent technique is Activity-Based Protein Profiling (ABPP) , which uses reactive probes to covalently label the active sites of specific enzyme families. nih.govchemrxiv.org This method can be used in a competitive format to identify the targets of an unlabeled inhibitor.

A notable example involves the use of a library of compounds built on cyanoacetamide and nitroacetamide scaffolds . rsc.org These compounds act as mild nucleophiles that are reactive toward cysteine sulfenic acid (SOH), a post-translational modification involved in redox signaling. Screening this library against cellular proteins led to the identification of hundreds of potential targets, demonstrating the utility of the cyanoacetamide core in mapping protein interactions. rsc.org This approach provides a roadmap for developing selective inhibitors for proteins involved in specific signaling pathways. rsc.org

General, label-free methods for target deconvolution are also applicable. These include:

Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a protein's thermal stability changes upon ligand binding. It allows for the detection of target engagement in a cellular environment without modifying the compound. pelagobio.com

Drug Affinity Responsive Target Stability (DARTS): This technique exploits the fact that ligand-bound proteins are often more resistant to proteolysis. Proteins that are protected from degradation in the presence of the compound are identified as potential targets. nih.gov

These strategies represent powerful tools for moving from an observed biological effect to a mechanistic understanding at the molecular level for novel compounds like this compound.

Affinity-Based Probes and Proteomic Approaches

Affinity-based probes are indispensable tools in chemical biology and proteomics, designed to selectively bind and report on a specific protein or a class of proteins. frontiersin.org These probes typically consist of three key components: a ligand for selective binding, a reporter tag (like a fluorophore or biotin) for detection, and a reactive group for covalent modification of the target. frontiersin.org

The cyanoacetamide scaffold has been effectively utilized as a reactive "warhead" in the design of such probes. chemrxiv.orgresearchgate.net Its chemical properties allow it to function as a C-nucleophile or, when incorporated into an α,β-unsaturated system (as a cyanoacrylamide), as a Michael acceptor that can react with nucleophilic residues like cysteine on target proteins. chemrxiv.orgnih.gov

Modular Synthesis of Probes: A powerful strategy for developing these probes is through modular synthesis, where the different components (ligand, reporter, reactive group) are brought together in a combinatorial fashion. frontiersin.org Multicomponent reactions (MCRs) are particularly well-suited for this, as they can rapidly generate a diverse library of probes from simple building blocks. beilstein-journals.org This approach increases the likelihood of discovering a probe with the desired selectivity and reactivity. frontiersin.org

Chemoproteomic Profiling with Cyanoacetamide-Based Probes: Recent research has highlighted the use of cyanoacetamide-based fragments in large-scale chemoproteomic experiments. In one study, a cyanoacetamide C-nucleophile was used in a quantitative thiol reactivity profiling (QTRP) platform to measure interactions with cysteinyl sulfenic acid modifications. chemrxiv.org This demonstrates the scaffold's utility in developing probes to explore specific aspects of the proteome, such as redox-regulated proteins.

Another significant study developed a library of 65 compounds based on cyanoacetamide and nitroacetamide scaffolds specifically designed to be reactive towards sulfenic acid. rsc.org Screening this library against cellular lysates resulted in the identification of numerous ligand-protein interactions, as detailed in the table below.

| Scaffold Type | Number of Compounds in Library | Target Modification | Number of Liganded Sites Identified | Number of Proteins Identified |

|---|---|---|---|---|

| Cyanoacetamide / Nitroacetamide | 65 | Cysteine Sulfenic Acid (SOH) | 524 | 441 |

This proteomic approach not only identifies direct targets but can also reveal off-targets, providing crucial information for optimizing the selectivity of lead compounds derived from the N-substituted cyanoacetamide class.

Receptor Binding Studies and Selectivity Profiling

Determining the binding affinity and selectivity of a compound for its target receptor is a cornerstone of medicinal chemistry. For N-substituted cyanoacetamide derivatives, various studies have explored their interactions with different receptors and enzymes, although specific data for this compound remains limited. The findings for related analogs, however, provide valuable insights into the potential of this chemical class.

Docking and Binding Affinity Studies: Molecular docking studies have been used to predict the binding modes of N-substituted cyanoacetamide derivatives. For instance, synthesized cyanopyridone analogs, derived from N-substituted 2-cyanoacetamides, were docked with the serotonin (B10506) 5-HT1B receptor, showing favorable binding affinities compared to standard drugs. researchgate.net

Kinase Inhibitor Selectivity: A related class, 2-cyanoacrylamide derivatives, has been investigated for activity as kinase inhibitors. In one study, derivatives tethered to an imidazopyridine scaffold were developed as inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). nih.gov The most promising compounds were subjected to extensive kinase selectivity profiling to assess their activity against a broad panel of kinases, which is crucial for minimizing off-target effects. nih.gov

Table 2: Examples of Biological Targets Investigated for N-Substituted Cyanoacetamide Derivatives

| Compound Class | Investigated Target(s) | Method of Investigation | Reference |

|---|---|---|---|

| N-Substituted 2-Cyanoacetamide (B1669375) Derivatives (as Cyanopyridones) | Serotonin 5-HT1B Receptor | Molecular Docking | researchgate.net |

| 2-Cyanoacrylamide Derivatives | TAK1 Kinase | Kinase Binding Assay, Kinase HotSpot Profiling | nih.gov |

| N-Alkyl-2-cyanoacetamide Derivatives (as Pyridines) | Adenosine A2B Receptor | Receptor Binding Assays | mdpi.com |

| Cyanoacetamide-based Library | Cysteine Sulfenome (441 proteins) | Chemoproteomic Profiling | rsc.org |

These studies collectively demonstrate that the N-substituted cyanoacetamide scaffold can be tailored to interact with a range of biological targets. The selectivity profile is highly dependent on the specific substitutions on the aryl ring and the core structure. vu.nlnih.gov Further investigation, including comprehensive receptor binding assays and selectivity profiling, would be necessary to fully characterize the biological activity of this compound itself.

Preclinical Pharmacological Evaluation in Vitro Studies

Antimicrobial Activity Assessments

The antimicrobial potential of cyanoacetamide derivatives has been a subject of significant research. These compounds have been evaluated against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

Derivatives of 2-cyanoacetamide (B1669375) have demonstrated notable antimicrobial activities. For instance, novel heterocyclic compounds synthesized from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide were screened for their antimicrobial effects, with some showing marked activity while others exhibited moderate effects. sapub.org Similarly, new heterocyclic compounds incorporating a sulfamoyl moiety, derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have shown promising in vitro antibacterial and antifungal activities. nih.gov

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide and its subsequent screening revealed in vitro antibacterial and antifungal properties. derpharmachemica.com Furthermore, novel 1,2,3- and 1,2,4-triazole (B32235) derivatives originating from 2-cyano-N-(aryl)acetamide were designed and synthesized to explore their potential antimicrobial and antioxidant activities. bohrium.com These studies often report higher activity against Gram-positive bacteria compared to Gram-negative bacteria. bohrium.com

The introduction of a thiazole (B1198619) ring into the structure has also been a strategy to enhance antimicrobial efficacy. Thiazole derivatives prepared from N,N'-(1,4-phenylene)bis(2-cyanoacetamide) have shown considerable activity against Staphylococcus aureus and Bacillus thuringiensis. mdpi.com

Anti-inflammatory Properties in Cell-Based Assays

The anti-inflammatory potential of acetamide (B32628) derivatives has been explored in various cell-based assays. These studies often focus on the inhibition of key inflammatory mediators and pathways.

Research has shown that certain acetamide derivatives possess anti-inflammatory properties. ontosight.ai For example, pyrazole (B372694) derivatives have been synthesized and evaluated for their in vitro and in vivo anti-inflammatory activity, with some compounds showing significant potency against COX-2 isozymes. tandfonline.comnih.govtandfonline.com The anti-inflammatory mechanisms of some of these compounds have been linked to the reduction of pro-inflammatory markers such as NF-κB, TNF-α, IL-6, and IL-1β, which can lead to the inhibition of COX-2 and iNOS expression. tandfonline.com

Anticancer Activity in Established Cell Lines

The cytotoxic effects of 2-cyano-N-(3-ethoxyphenyl)acetamide and its related compounds have been investigated against various cancer cell lines.

Numerous studies have synthesized and evaluated novel compounds derived from 2-cyanoacetamide for their anticancer activities. For instance, new indole (B1671886) derivatives were tested against HCT-116, HepG-2, and MCF-7 cancer cell lines, with some showing a broad spectrum of anticancer potency. nih.gov Similarly, fused thiopyrano[2,3-d]thiazole derivatives were evaluated in the NCI60 cell line screen, where one compound, in particular, showed significant activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, prostate cancer, and breast cancer cell lines. nih.gov

The synthesis of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivatives and their subsequent screening against the HCT-116 colon carcinoma cell line have also been reported, with molecular docking studies correlating well with the in vitro results. mdpi.com Furthermore, pyridone analogues synthesized from N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides demonstrated notable efficiency against A-549 (lung cancer) and MDA-MB-231 (mammary carcinoma) cell lines. nih.gov The anticancer potential of furan (B31954) derivatives, such as N-[3-cyano-4,5-bis(4-methoxyphenyl)-2-furanyl]acetamide, has also been a subject of investigation. ontosight.ai

Antioxidant Activity Evaluation

The antioxidant properties of cyanoacetamide derivatives have been assessed through various in vitro assays.

Several studies have focused on the synthesis and antioxidant evaluation of novel compounds derived from 2-cyanoacetamide. For example, new indeno[1,2-b]pyridine derivatives were synthesized and evaluated for their antioxidant potential. ekb.eg Similarly, novel 1,2,3- and 1,2,4-triazole derivatives were designed to possess both antimicrobial and antioxidant activities. bohrium.com The antioxidant activity of a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was evaluated using the ABTS antioxidant assay and showed moderate activity. nih.govacs.org

Insecticidal Activity Assessment in Preclinical Models

The potential of 2-cyanoacetamide derivatives as insecticidal agents has been explored in preclinical models.

Research into the insecticidal properties of these compounds has shown promising results. For example, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form were prepared and their biological activity as insecticides was studied against the cowpea aphid, Aphis craccivora. researchgate.net Another study focused on the synthesis and insecticidal assessment of new heterocycles incorporating a thiadiazole moiety, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, against the cotton leafworm, Spodoptera littoralis. rsc.org The term "insecticide" in this context refers to a compound that is toxic to insects and potentially other arthropods. google.com

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., DFT, B3LYP, Basis Set Studies)

There are no specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) using functionals like B3LYP, for 2-cyano-N-(3-ethoxyphenyl)acetamide. Such calculations are commonly used to optimize molecular geometry and predict vibrational frequencies. For related compounds, like 2-cyano-N-cyclohexylacetamide and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, DFT calculations have been employed to investigate their equilibrium geometry and molecular orbitals. acs.orgnih.govnih.gov

Prediction of Electronic Properties and Reactivity Sites (e.g., Fukui Function Analysis)

Information regarding the prediction of electronic properties, such as HOMO-LUMO energy gaps, or reactivity site analysis through methods like Fukui functions for this compound, is not present in the surveyed literature. This type of analysis is crucial for understanding a molecule's reactivity, with studies on compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide using Fukui functions to assess sites for nucleophilic and electrophilic attack. acs.orgnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies specifically featuring this compound have been published. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein receptor. This method is widely applied in drug discovery to screen potential drug candidates. While numerous cyanoacetamide derivatives have been investigated using molecular docking against various biological targets, data for the 3-ethoxy variant is absent. lookchem.comnih.govuq.edu.au

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

There is no available research that has applied Molecular Dynamics (MD) simulations to this compound. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into conformational changes and the stability of ligand-protein complexes. Studies on other complex acetamide (B32628) derivatives have utilized MD simulations to evaluate the stability of docking poses. mdpi.com

Structure-Based Virtual Screening Methodologies

While structure-based virtual screening is a common methodology in computational drug discovery to identify hit compounds from large libraries, there is no indication that this compound has been identified or studied through such a campaign. researchgate.net This technique relies on the three-dimensional structure of a biological target to screen libraries of small molecules, but specific results involving this compound are not documented. raco.cat

Advanced Analytical Methodologies and Spectroscopic Characterization

Chromatographic Methods for Compound Analysis (e.g., HPLC, LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), are indispensable for the separation and analysis of "2-cyano-N-(3-ethoxyphenyl)acetamide". These methods offer high resolution and sensitivity, making them ideal for complex mixture analysis and trace-level detection.

In certain analytical contexts, derivatization can be employed to improve the chromatographic properties and detectability of "this compound". This chemical modification process aims to create a derivative with enhanced features such as increased volatility for gas chromatography or the introduction of a chromophore or fluorophore for improved UV or fluorescence detection in HPLC. For instance, the primary or secondary amine of a related compound could be reacted with a derivatizing agent like dansyl chloride to yield a highly fluorescent derivative, significantly lowering the limits of detection. While specific derivatization protocols for "this compound" are not extensively documented in publicly available literature, the principles of derivatizing similar functional groups are well-established in analytical chemistry.

The development and subsequent validation of analytical methods are critical to ensure the accuracy, precision, and reliability of data related to "this compound". Method development for HPLC typically involves the systematic optimization of several parameters, including the choice of stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition (e.g., gradients of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature.

Validation of the developed method is performed according to international guidelines and assesses various parameters:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The establishment of a linear relationship between the concentration of the analyte and the analytical response over a defined range.

Accuracy: The closeness of the measured value to the true value, often determined by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

These validated methods are essential for quality control during synthesis and for quantitative studies in various research applications.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of "this compound" by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of "this compound" in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework.

¹H NMR (Proton NMR): This technique identifies the different types of protons and their chemical environments. The spectrum of "this compound" exhibits characteristic signals for the aromatic protons, the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), the methylene (B1212753) protons of the acetamide (B32628) moiety, and the amide proton (-NH).

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of unique carbon atoms in the molecule. Distinct signals are observed for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the carbons of the ethoxy group, and the methylene carbon of the acetamide group.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, aiding in the assignment of the ¹³C NMR signals.

2D NMR: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, establish the connectivity between atoms.

COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, typically those separated by two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR Data | |||

|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | s (broad) | 1H | NH |

| ~7.1 - 7.4 | m | 3H | Ar-H |

| ~6.7 - 6.9 | m | 1H | Ar-H |

| ~4.0 - 4.1 | q | 2H | OCH₂CH₃ |

| ~3.7 - 3.9 | s | 2H | CH₂CN |

| ~1.3 - 1.4 | t | 3H | OCH₂CH₃ |

| ¹³C NMR Data | |||

| Chemical Shift (δ) ppm | Assignment | ||

| ~162 - 164 | C=O (amide) | ||

| ~159 - 160 | Ar-C-O | ||

| ~138 - 139 | Ar-C-N | ||

| ~129 - 130 | Ar-CH | ||

| ~116 - 117 | CN (nitrile) | ||

| ~112 - 114 | Ar-CH | ||

| ~106 - 108 | Ar-CH | ||

| ~63 - 64 | OCH₂CH₃ | ||

| ~25 - 26 | CH₂CN | ||

| ~14 - 15 | OCH₂CH₃ |

IR spectroscopy is a rapid and effective method for identifying the functional groups present in "this compound". The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | ~3250 - 3350 |

| Aromatic | C-H stretch | ~3000 - 3100 |

| Aliphatic | C-H stretch | ~2850 - 2980 |

| Nitrile | C≡N stretch | ~2240 - 2260 |

| Amide I | C=O stretch | ~1660 - 1690 |

| Aromatic | C=C stretch | ~1580 - 1610 and ~1450 - 1500 |

| Ether | C-O stretch (asymmetric) | ~1200 - 1280 |

| Ether | C-O stretch (symmetric) | ~1020 - 1080 |

Mass spectrometry is used to determine the molecular weight and elemental composition of "this compound". In high-resolution mass spectrometry (HRMS), the compound is ionized, and its mass-to-charge ratio (m/z) is measured with high accuracy. The molecular formula of "this compound" is C₁₁H₁₂N₂O₂, corresponding to a monoisotopic mass of approximately 204.0899 Da. The observation of a molecular ion peak ([M+H]⁺ at m/z 205.0972 or [M+Na]⁺ at m/z 227.0791 in positive ion mode) that matches this theoretical value confirms the elemental composition.

When coupled with liquid chromatography (LC-MS), the technique allows for the analysis of the compound in complex mixtures. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides further structural confirmation. For example, characteristic fragmentation of the parent ion would likely involve the cleavage of the amide bond or the loss of the ethoxy group, resulting in predictable fragment ions that can be used for structural verification.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

As of the latest available data, specific X-ray crystallographic studies for this compound have not been reported in publicly accessible scientific literature. While crystallographic data exists for analogous compounds, such as derivatives of 2-cyano-N-(4-ethoxyphenyl)acetamide and 2-cyano-N-(3-methoxyphenyl)acetamide, this information cannot be extrapolated to definitively describe the crystal structure of the title compound due to the strict specificity of crystallographic analysis.

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to determine the precise arrangement of atoms within the crystal lattice. This powerful technique would provide unequivocal information about the following parameters for this compound:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic, etc.).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: The precise distances between bonded atoms and the angles they form, which are critical for confirming the molecular geometry.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonding or van der Waals forces, which dictate the packing of molecules in the solid state.

Without experimental data, a theoretical table of potential crystallographic parameters cannot be provided. The generation of such data would require the synthesis of a high-quality single crystal of this compound and subsequent analysis using an X-ray diffractometer.

Elemental Analysis

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretically calculated values based on the compound's molecular formula to confirm its purity and elemental composition.

For this compound, with the molecular formula C₁₁H₁₂N₂O₂, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 204.23 g/mol

Carbon (C): (12.011 * 11 / 204.23) * 100 = 64.69%

Hydrogen (H): (1.008 * 12 / 204.23) * 100 = 5.92%

Nitrogen (N): (14.007 * 2 / 204.23) * 100 = 13.72%

Oxygen (O): (15.999 * 2 / 204.23) * 100 = 15.67%

Below is an interactive data table illustrating the theoretical elemental composition of this compound. The "Found (%)" column is intentionally left blank as experimental data is not available.

| Element | Symbol | Theoretical (%) | Found (%) |

| Carbon | C | 64.69 | |

| Hydrogen | H | 5.92 | |

| Nitrogen | N | 13.72 | |

| Oxygen | O | 15.67 |

Future Research Directions and Conceptual Therapeutic Prospects

Exploration of Further Structural Modifications for Enhanced Biological Activities

The core structure of 2-cyano-N-(3-ethoxyphenyl)acetamide offers multiple avenues for structural modification to potentially enhance its biological efficacy. The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, and for this compound, future research could logically proceed by systematically altering its key functional groups.

Modification of the Phenyl Ring: The substitution pattern on the ethoxyphenyl ring is a critical determinant of biological activity. Research on related phenoxy acetamide (B32628) derivatives has shown that the introduction of different substituents, such as halogens or nitro groups, can significantly influence their anti-inflammatory and analgesic properties. nih.gov Future studies could involve the synthesis of analogues with varied substituents at different positions on the phenyl ring to explore effects on potency and selectivity.

Alterations to the Ethoxy Group: The ethoxy group itself can be modified. Replacing it with other alkoxy groups of varying chain lengths or introducing branching could modulate the compound's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, its biological activity.

Modifications of the Acetamide Linker: The acetamide linker is another site for potential modification. The hydrogen atoms of the methylene (B1212753) group can be substituted, or the linker can be extended or constrained within a cyclic system to influence the molecule's conformation and interaction with biological targets.

Bioisosteric Replacement of the Cyano Group: The cyano group is a key feature of this molecule. Its replacement with other bioisosteres, such as a thiazole (B1198619), pyrazole (B372694), or chromene ring, could lead to novel compounds with different or enhanced biological profiles. nih.govderpharmachemica.com Studies on other cyanoacetamide derivatives have demonstrated that such modifications can yield compounds with significant antimicrobial or anticancer activities. nih.govbohrium.com

The synthesis and evaluation of a library of such derivatives would be a crucial step in identifying lead compounds with optimized activity for specific therapeutic targets. The following table outlines potential research directions based on the biological activities observed in related acetamide derivatives.

| Biological Activity of Related Compounds | Potential Therapeutic Area for Derivatives |

| Antimicrobial and Antifungal nih.govmdpi.com | Infectious Diseases |

| Anticancer bohrium.commdpi.comnih.gov | Oncology |

| Insecticidal semanticscholar.orgperiodikos.com.br | Agriculture |

| Anti-inflammatory nih.govresearchgate.net | Inflammatory Disorders |

Synergistic Effects with Established Bioactive Agents

A promising avenue in therapeutic development is the use of combination therapies, where a novel compound is used in conjunction with an established drug to achieve a synergistic effect. This approach can lead to enhanced efficacy, reduced dosages of individual drugs, and potentially overcoming drug resistance.

For this compound and its future derivatives, this represents a significant area of conceptual therapeutic exploration. For instance, if derivatives of this compound are found to possess anticancer properties, as has been observed with other cyanopyridine derivatives that target pathways like EGFR and BRAF, they could be investigated for synergistic effects with existing chemotherapeutic agents. mdpi.com The combination of a novel agent that targets a specific pathway with a traditional cytotoxic drug could lead to a more potent antitumor effect. mdpi.com

Similarly, if analogues demonstrate antimicrobial activity, their combination with established antibiotics could be explored. This is particularly relevant in the context of rising antimicrobial resistance, where novel mechanisms of action are desperately needed. The potential for a compound to work synergistically with an existing antibiotic could restore the efficacy of the older drug against resistant strains.

Future preclinical studies would need to be designed to systematically evaluate these potential synergistic interactions. This would involve in vitro testing of various combinations of this compound derivatives and established drugs against relevant cell lines or microbial strains, followed by in vivo studies in appropriate animal models.

Potential for Development as Preclinical Research Tools

Beyond direct therapeutic applications, novel chemical compounds with specific biological activities are invaluable as preclinical research tools. These molecules can be used to probe biological pathways, validate new drug targets, and better understand disease mechanisms.

Should this compound or its derivatives be found to selectively inhibit a particular enzyme or receptor, they could be developed into highly specific molecular probes. For example, the acetamide scaffold is present in compounds that have been investigated as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov If a derivative of this compound were to show potent and selective inhibition of a similar target, it could be used in preclinical studies to elucidate the role of that target in various physiological and pathological processes.

The development of such a research tool would require detailed characterization of its mechanism of action, including its binding kinetics and selectivity profile. The availability of a potent and selective inhibitor is often a critical step in the validation of a new drug target, paving the way for larger drug discovery programs. Therefore, the exploration of this compound and its analogues for specific bioactivities could yield valuable tools for the broader biomedical research community.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyano-N-(3-ethoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions (e.g., using 3-ethoxyaniline and cyanoacetic acid). Optimization includes adjusting solvent polarity (ethanol or DMF), temperature (0–5°C for condensation), and catalysts (piperidine). Post-synthesis purification via column chromatography or recrystallization improves yield and purity .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Characterization relies on H NMR to identify key protons (e.g., –CH–CN at δ 3.30 ppm, aromatic protons at δ 6.9–7.24 ppm). Mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 219.25 for related derivatives). IR spectroscopy verifies cyano (C≡N) and amide (C=O) stretches .

Advanced Research Questions

Q. How can conflicting NMR data between structurally similar 2-cyanoacetamide derivatives be resolved?

- Methodological Answer : Discrepancies in aromatic proton splitting or unexpected shifts may arise from steric effects or solvent polarity. Use 2D NMR (COSY, HSQC) to confirm connectivity. Computational modeling (DFT) predicts chemical environments, while variable-temperature NMR resolves dynamic effects like rotational isomerism .

Q. What experimental strategies are effective in analyzing the anticancer activity of this compound derivatives?

- Methodological Answer : Screen derivatives against cancer cell lines (e.g., CCRF-CEM leukemia) using MTT assays. Compare IC values and selectivity indices. Validate mechanisms via flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation). Structural analogs with thiazolidinone moieties show enhanced cytotoxicity .

Q. How can structure-activity relationships (SARs) be systematically assessed for this compound?

- Methodological Answer : Synthesize derivatives with substituent variations (e.g., –OCH, –NO) on the phenyl ring. Use QSAR models to correlate electronic (Hammett σ) or steric parameters with bioactivity. Molecular docking identifies binding interactions (e.g., hydrogen bonding with carbonic anhydrase) .

Q. What metabolic pathways are hypothesized for this compound in biological systems?

- Methodological Answer : Cyano hydrolysis to amides or carboxylic acids is likely. Use LC-MS/MS to track metabolites in hepatocyte incubations. Isotope labeling (e.g., C-cyano group) quantifies degradation products. CYP450 enzyme inhibitors (e.g., ketoconazole) identify oxidative pathways .

Q. How should researchers evaluate the toxicological profile of this compound in preclinical studies?

- Methodological Answer : Conduct acute toxicity assays in rodent models (OECD Guidelines 423). Monitor liver/kidney biomarkers (ALT, creatinine). For genotoxicity, use Ames tests or micronucleus assays. Chronic exposure studies assess cumulative effects, referencing safety data from structurally related acetamides .

Q. What methodologies address crystallization challenges during X-ray diffraction studies of this compound?

- Methodological Answer : Optimize solvent systems (e.g., DMSO/water slow evaporation) for single-crystal growth. Use SHELXL for refinement, adjusting parameters for twinning or disorder. If resolution is low (<1.0 Å), synchrotron radiation improves data quality. Validate hydrogen bonding networks via Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.